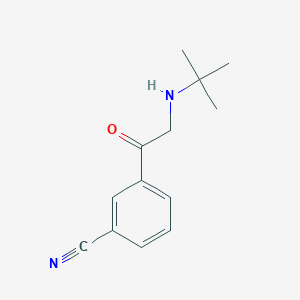
3-(N-tert-Butylglycyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-tert-Butylglycyl)benzonitrile is an organic compound that features a benzonitrile group attached to a glycine derivative with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-tert-Butylglycyl)benzonitrile typically involves the reaction of benzonitrile derivatives with tert-butylglycine. One common method is the Ritter reaction, where nitriles react with tert-butyl alcohol in the presence of acids to form N-tert-butyl amides . Another approach involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Ritter reactions or other catalytic processes that ensure high yields and purity. The use of ionic liquids as solvents and catalysts has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(N-tert-Butylglycyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzonitrile group.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
3-(N-tert-Butylglycyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(N-tert-Butylglycyl)benzonitrile involves its interaction with specific molecular targets and pathways. The benzonitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butylglycine moiety can influence the compound’s solubility and reactivity . These interactions can modulate various biochemical pathways, making the compound of interest in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the glycine derivative.
N-tert-Butylbenzamide: Similar structure but with an amide group instead of a nitrile.
tert-Butylglycine: The glycine derivative without the benzonitrile group.
Uniqueness
3-(N-tert-Butylglycyl)benzonitrile is unique due to the combination of the benzonitrile and tert-butylglycine moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler compounds .
Properties
CAS No. |
105802-55-9 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-[2-(tert-butylamino)acetyl]benzonitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)15-9-12(16)11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3 |
InChI Key |
DONHFXVGJBEGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


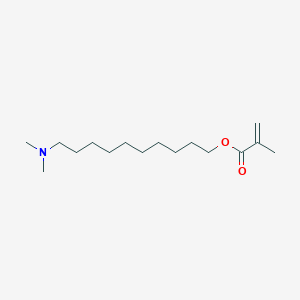
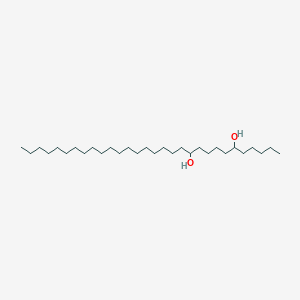

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
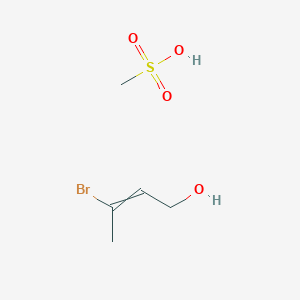


![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
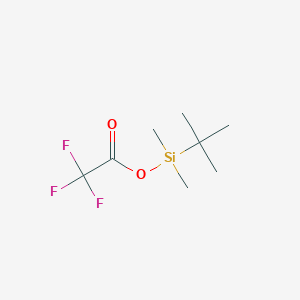
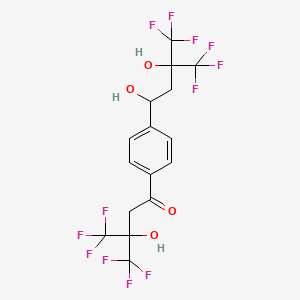
![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)
![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
